molecular formula C19H15ClFN3O2 B12171258 N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12171258
M. Wt: 371.8 g/mol
InChI Key: BVFYFMUWKPYSMC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 2-chlorobenzylamine, 2-fluorobenzaldehyde, and pyridazinone derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining 2-chlorobenzylamine with 2-fluorobenzaldehyde to form an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization with a pyridazinone derivative under acidic or basic conditions.

    Acetylation: The final step involves acetylation of the cyclized product to obtain the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents for each reaction step.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogen-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide analogs: Compounds with similar structures but different substituents.

    Pyridazinone derivatives: A class of compounds with diverse biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of various biological pathways. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's chemical formula is C21H20ClFN3OC_{21}H_{20}ClFN_3O, with a molecular weight of approximately 397.4 g/mol. It features a pyridazinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

This compound acts primarily through the following mechanisms:

  • Receptor Modulation : The compound has been shown to interact with specific receptors involved in inflammatory responses, particularly the P2Y receptor family. This interaction can lead to significant modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and affecting cell cycle progression .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that the compound can significantly reduce the viability of cancer cells through:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.
  • Inhibition of Tumor Growth : Animal models have shown that treatment with this compound leads to reduced tumor size and improved survival rates .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Studies have indicated that it can attenuate the release of pro-inflammatory cytokines and modulate pathways associated with inflammation, such as the NLRP3 inflammasome pathway . This suggests its utility in conditions characterized by excessive inflammation.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

StudyCell LineConcentration (µM)IC50 (µM)Observed Effect
1A549 (Lung Cancer)0.5 - 205.0Significant reduction in cell viability
2HeLa (Cervical Cancer)0.5 - 204.5Induction of apoptosis observed
3RAW264.7 (Macrophage)0.5 - 203.0Decreased cytokine release

These findings highlight the compound's effectiveness across different cancer types and its potential role in managing inflammatory responses.

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound:

  • Animal Models : In a mouse model of cancer, administration of this compound resulted in a significant decrease in tumor burden compared to control groups .
  • Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed during treatment periods.

Properties

Molecular Formula

C19H15ClFN3O2

Molecular Weight

371.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C19H15ClFN3O2/c20-15-7-3-1-5-13(15)11-22-18(25)12-24-19(26)10-9-17(23-24)14-6-2-4-8-16(14)21/h1-10H,11-12H2,(H,22,25)

InChI Key

BVFYFMUWKPYSMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)Cl

Origin of Product

United States

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